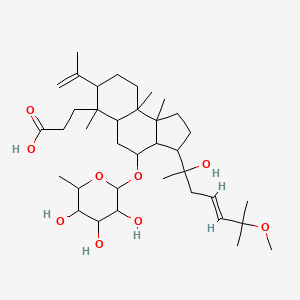
Cyclocarioside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclocarioside D is a triterpenoid saponin compound derived from the leaves of Cyclocarya paliurus, a deciduous tree native to subtropical regions of China. This compound is known for its significant pharmacological properties, including hypoglycemic and hypolipidemic effects, making it a valuable component in traditional Chinese medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclocarioside D involves the extraction of triterpenoid saponins from the leaves of Cyclocarya paliurus. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the triterpenoids from the leaves.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. This involves:
Cultivation: Growing Cyclocarya paliurus under controlled conditions to maximize triterpenoid content.
Extraction and Purification: Scaling up the extraction and purification processes using industrial-grade solvents and chromatographic systems.
Chemical Reactions Analysis
Types of Reactions: Cyclocarioside D undergoes various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles to modify the glycosidic moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products: The major products formed from these reactions include modified triterpenoid saponins with altered pharmacological properties .
Scientific Research Applications
Cyclocarioside D has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and modification of triterpenoid saponins.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.
Medicine: Explored for its potential in treating diabetes, hyperlipidemia, and other metabolic disorders.
Industry: Utilized in the development of natural sweeteners and nutraceuticals.
Mechanism of Action
Cyclocarioside D exerts its effects through several molecular targets and pathways:
Hypoglycemic Effect: Inhibits enzymes involved in glucose metabolism, such as alpha-glucosidase, reducing blood sugar levels.
Hypolipidemic Effect: Modulates lipid metabolism by influencing the expression of genes involved in lipid synthesis and degradation.
Comparison with Similar Compounds
Cyclocarioside D is unique among triterpenoid saponins due to its specific glycosidic structure and pharmacological properties. Similar compounds include:
Cyclocarioside A: Another triterpenoid saponin from Cyclocarya paliurus with similar but less potent effects.
Cyclocaric Acid B: A related compound with distinct structural features and biological activities.
This compound stands out for its potent hypoglycemic and hypolipidemic effects, making it a promising candidate for further research and development in medicinal and industrial applications.
Properties
Molecular Formula |
C37H62O9 |
|---|---|
Molecular Weight |
650.9 g/mol |
IUPAC Name |
3-[3-[(E)-2-hydroxy-6-methoxy-6-methylhept-4-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C37H62O9/c1-21(2)23-12-18-35(7)26(34(23,6)17-14-27(38)39)20-25(46-32-31(42)30(41)29(40)22(3)45-32)28-24(13-19-36(28,35)8)37(9,43)16-11-15-33(4,5)44-10/h11,15,22-26,28-32,40-43H,1,12-14,16-20H2,2-10H3,(H,38,39)/b15-11+ |
InChI Key |
RZROURYDMDQMGW-RVDMUPIBSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2CC3C(CCC(C3(C)CCC(=O)O)C(=C)C)(C4(C2C(CC4)C(C)(C/C=C/C(C)(C)OC)O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC3C(CCC(C3(C)CCC(=O)O)C(=C)C)(C4(C2C(CC4)C(C)(CC=CC(C)(C)OC)O)C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)

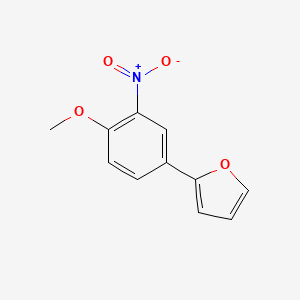
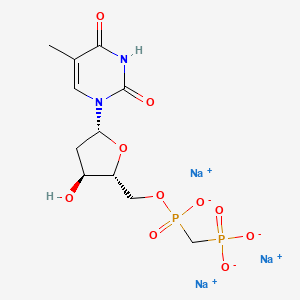
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

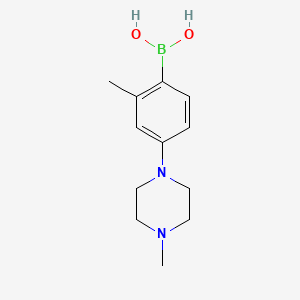
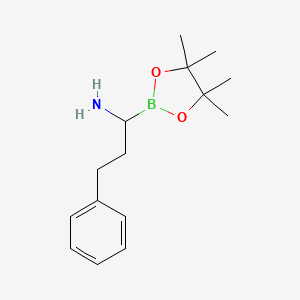
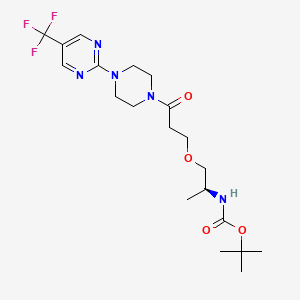
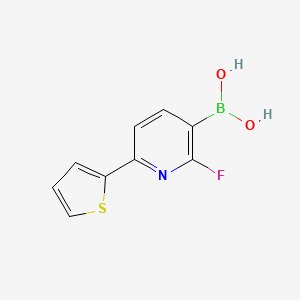
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)
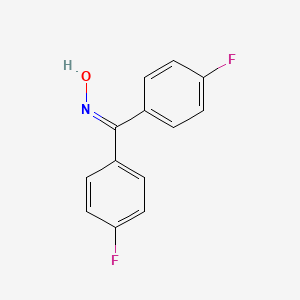
![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)

